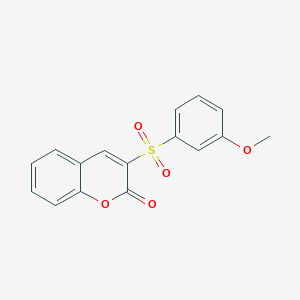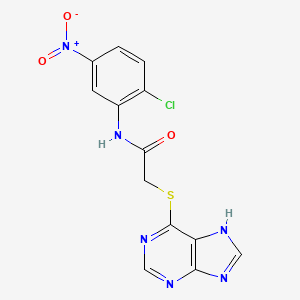![molecular formula C19H24ClN5 B15119724 4-{4-[(3-Chlorophenyl)methyl]piperazin-1-yl}-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B15119724.png)
4-{4-[(3-Chlorophenyl)methyl]piperazin-1-yl}-6-(pyrrolidin-1-yl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{4-[(3-Chlorophenyl)methyl]piperazin-1-yl}-6-(pyrrolidin-1-yl)pyrimidine is a complex organic compound that features a piperazine ring, a pyrimidine ring, and a chlorophenyl group. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[(3-Chlorophenyl)methyl]piperazin-1-yl}-6-(pyrrolidin-1-yl)pyrimidine typically involves multiple steps. One common method involves the reaction of 4-(3-chlorobenzyl)piperazine with 6-chloropyrimidine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
4-{4-[(3-Chlorophenyl)methyl]piperazin-1-yl}-6-(pyrrolidin-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or hydrogenated products .
Aplicaciones Científicas De Investigación
4-{4-[(3-Chlorophenyl)methyl]piperazin-1-yl}-6-(pyrrolidin-1-yl)pyrimidine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancers.
Mecanismo De Acción
The mechanism of action of 4-{4-[(3-Chlorophenyl)methyl]piperazin-1-yl}-6-(pyrrolidin-1-yl)pyrimidine involves its interaction with specific molecular targets within the body. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets, leading to various biological effects. For instance, it may inhibit certain enzymes or block receptor sites, thereby altering cellular signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 4-{4-[(4-Bromophenyl)methyl]piperazin-1-yl}-6-(pyrrolidin-1-yl)pyrimidine
- 4-{4-[(3-Methylphenyl)methyl]piperazin-1-yl}-6-(pyrrolidin-1-yl)pyrimidine
- 4-{4-[(3-Fluorophenyl)methyl]piperazin-1-yl}-6-(pyrrolidin-1-yl)pyrimidine
Uniqueness
What sets 4-{4-[(3-Chlorophenyl)methyl]piperazin-1-yl}-6-(pyrrolidin-1-yl)pyrimidine apart from similar compounds is its specific substitution pattern, which can significantly influence its biological activity and chemical reactivity. The presence of the chlorophenyl group, in particular, may enhance its binding affinity to certain molecular targets, making it a compound of interest for further research .
Propiedades
Fórmula molecular |
C19H24ClN5 |
|---|---|
Peso molecular |
357.9 g/mol |
Nombre IUPAC |
4-[4-[(3-chlorophenyl)methyl]piperazin-1-yl]-6-pyrrolidin-1-ylpyrimidine |
InChI |
InChI=1S/C19H24ClN5/c20-17-5-3-4-16(12-17)14-23-8-10-25(11-9-23)19-13-18(21-15-22-19)24-6-1-2-7-24/h3-5,12-13,15H,1-2,6-11,14H2 |
Clave InChI |
OIRGXQVFDZMEAR-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)C2=CC(=NC=N2)N3CCN(CC3)CC4=CC(=CC=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[4-(Cyclopropanesulfonyl)piperazin-1-yl]-2,6-dimethylpyrimidine](/img/structure/B15119641.png)
![2-[(4-Methyl-1,3-thiazol-5-yl)methyl]-6-phenyl-2-azaspiro[3.3]heptane](/img/structure/B15119646.png)
![3-({3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)-5-methyl-1,2,4-oxadiazole](/img/structure/B15119656.png)
![1-[6-Methyl-2-(methylsulfanyl)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B15119664.png)
![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-4,4-difluoropiperidine](/img/structure/B15119670.png)
![N-methyl-N-{1-[(3-methylphenyl)methyl]piperidin-4-yl}pyridin-2-amine](/img/structure/B15119674.png)
![N-{1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-3-yl}cyclopropanecarboxamide](/img/structure/B15119678.png)
![4-(6-{4-[(3-Fluoro-4-methoxyphenyl)methyl]piperazin-1-yl}-2-methylpyrimidin-4-yl)morpholine](/img/structure/B15119682.png)
![Dimethyl [(3-cyano-4,6-diphenylpyridin-2-yl)sulfanyl]propanedioate](/img/structure/B15119685.png)

![1-(Cyclopropanesulfonyl)-4-{imidazo[1,2-b]pyridazin-6-yl}piperazine](/img/structure/B15119690.png)
![5-chloro-N-methyl-N-{1-[(oxolan-2-yl)methyl]piperidin-4-yl}pyrimidin-2-amine](/img/structure/B15119692.png)


